

Endothall-Disodium: A Technical Guide to Solubility in DMSO and Water

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Compound of Interest		
Compound Name:	Endothal-disodium	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of endothall-disodium in dimethyl sulfoxide (DMSO) and water. This document is intended to serve as a core resource for laboratory professionals, offering quantitative data, detailed experimental protocols, and a visualization of the compound's primary signaling pathway.

Core Data: Solubility of Endothall and its Salts

The following table summarizes the available quantitative data on the solubility of endothall and its disodium salt in water and DMSO. It is important to note that while "endothall" in its acid form (technical endothall) is often the subject of solubility testing, its alkali metal salts, including the disodium salt, are known to be water-soluble.[1][2]

Compound Form	Solvent	Temperature	Solubility
Endothall (Technical)	Water	20°C	100 g/kg[3][4]
Endothall (Technical)	Water	20°C	100,000 mg/L[1][2][5] [6]
Endothall	Water	Not Specified	>25 mg/mL[7]
Endothall	DMSO	Not Specified	15 mg/mL[7]



Experimental Protocol: Determination of Aqueous and DMSO Solubility

The following is a generalized protocol for determining the solubility of a compound such as endothall-disodium, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of endothall-disodium in water and DMSO at a specified temperature.

Materials:

- Endothall-disodium (solid form)
- Deionized water
- Dimethyl sulfoxide (DMSO), analytical grade
- Thermostatically controlled shaker or incubator
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Centrifuge and/or appropriate filtration apparatus (e.g., 0.22 μm syringe filters)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method for quantification.

Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of endothall-disodium in the chosen solvent (water or DMSO) to generate a calibration curve.
- Sample Preparation: To a series of vials, add an excess amount of solid endothall-disodium to a known volume of the solvent (e.g., 5 mL of water or DMSO). The excess solid is crucial to ensure that a saturated solution is achieved.



- Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to pellet the remaining solid. Alternatively, carefully filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to separate the saturated solution from any undissolved solid.
- Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant and dilute it gravimetrically or volumetrically to a concentration that falls within the range of the calibration curve.
- Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of endothall-disodium.
- Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Mechanism of Action: Signaling Pathway Visualization

Endothall and its salts function as herbicides through the inhibition of protein phosphatase 2A (PP2A).[6] This inhibition disrupts the normal dephosphorylation of target proteins, leading to a cascade of downstream effects that ultimately result in cell cycle arrest and plant death. The following diagram illustrates this key signaling pathway.

Endothall's inhibition of PP2A and its impact on cell cycle regulation.

Experimental Workflow: Solubility Determination

The logical flow of the experimental protocol for determining solubility is outlined in the diagram below.

A generalized workflow for the experimental determination of solubility.



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- To cite this document: BenchChem. [Endothall-Disodium: A Technical Guide to Solubility in DMSO and Water]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2789328#endothal-disodium-solubility-in-dmso-and-water]

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